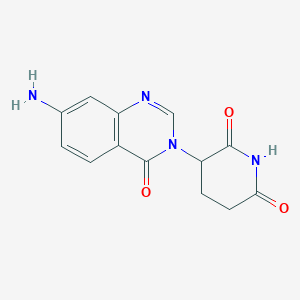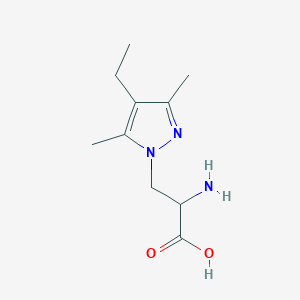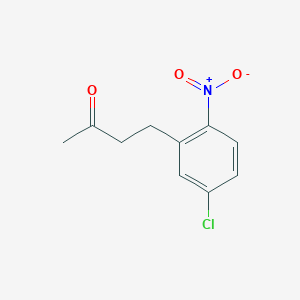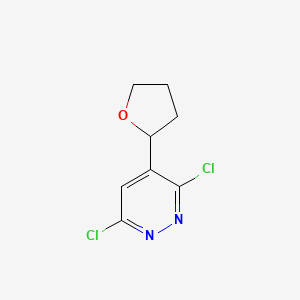![molecular formula C9H5ClN6 B15315027 4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a unique structure combining pyrimidine and pyrazolo[3,4-d]pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a scaffold for developing kinase inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of carbonyl compounds using phosphorus oxychloride to form a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce an aldehyde group .
Another method involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps include converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination of carbonyl compounds.
Potassium Osmate Hydrate and Sodium Periodate: Employed for oxidation reactions.
Palladium Catalysts: Utilized in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
科学的研究の応用
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in various cellular processes.
Industrial Applications: It is employed in the synthesis of pharmaceutical intermediates and other bioactive molecules.
作用機序
The mechanism of action of 4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is associated with the upregulation of proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
類似化合物との比較
Similar Compounds
2-Chloropyrimidine: Another chlorinated pyrimidine derivative used in various chemical syntheses.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its combined pyrimidine and pyrazolo[3,4-d]pyrimidine structure, which enhances its potential as a multi-targeted kinase inhibitor. This structural uniqueness allows for diverse biological activities and makes it a valuable compound in drug discovery and development .
特性
分子式 |
C9H5ClN6 |
|---|---|
分子量 |
232.63 g/mol |
IUPAC名 |
4-chloro-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H5ClN6/c10-7-6-4-15-16(8(6)14-5-13-7)9-11-2-1-3-12-9/h1-5H |
InChIキー |
QZGVREHUUDMCOB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


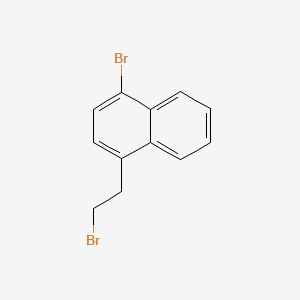
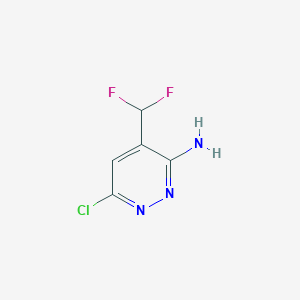
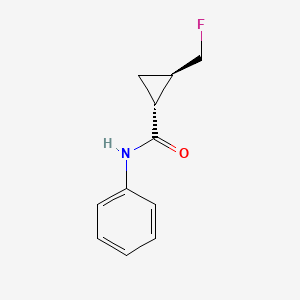
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)
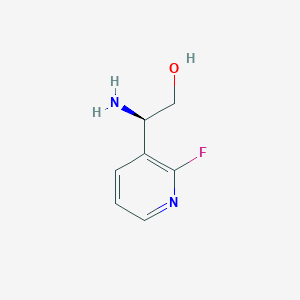
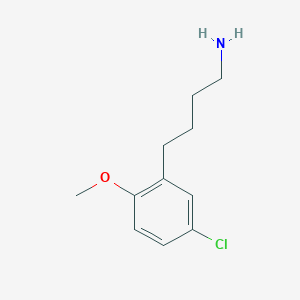
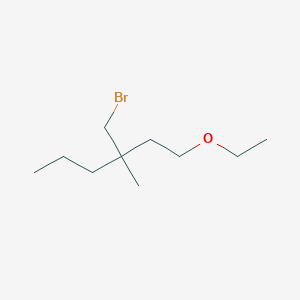
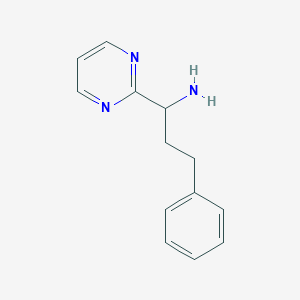
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
